molecular formula C16H21ClN4O2S B2601225 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396815-96-5

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2601225
CAS No.: 1396815-96-5
M. Wt: 368.88
InChI Key: DFQOAGCDRBRQMS-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound . It’s a core structure that’s often used in the design of various organic compounds due to its unique electronic properties . It’s been researched for use in photovoltaics and as fluorescent sensors .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves substitution reactions and subsequent hydrolysis . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole core consists of a benzene ring fused with a [1,2,5]thiadiazole ring . The exact molecular structure of your compound would depend on the specific arrangement and bonding of the additional groups attached to this core.


Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazole core can participate in various chemical reactions. For instance, it can undergo Miyaura borylation and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact molecular structure. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .

Scientific Research Applications

Anti-mycobacterial Activity

S. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study synthesized and evaluated thirty-six benzo[d]thiazole-2-carboxamides for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential with MICs in the low μM range, highlighting the therapeutic potential of this scaffold in anti-mycobacterial therapy (Pancholia et al., 2016).

Antimicrobial Activity

N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, which involved the condensation of amino substituted benzothiazoles and chloropyridine carboxylic acid. Their study reported variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential use of such compounds in developing antimicrobial agents (Patel et al., 2011).

Anticancer Activity

A study by S. Krishna et al. (2020) focused on the synthesis of 1,3,4-thiadiazole analogues as novel anticancer agents. They synthesized a series of derivatives and evaluated them for in vitro and in vivo anticancer activity, demonstrating that certain compounds showed promising activity against human breast adenocarcinoma cells (MCF-7) and were capable of inducing apoptotic cell death, indicating the potential of thiadiazole derivatives in cancer treatment (Krishna et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzo[c][1,2,5]thiadiazole derivatives have been researched for use in photovoltaics, where they can help facilitate the transfer of charge .

Future Directions

Benzo[c][1,2,5]thiadiazole and its derivatives are a topic of ongoing research, particularly in the field of organic electronics . Future studies may continue to explore the properties and potential applications of these compounds.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S.ClH/c21-15(11-1-2-11)10-19-5-7-20(8-6-19)16(22)12-3-4-13-14(9-12)18-23-17-13;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOAGCDRBRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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